4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide is a synthetic organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to interact with various biological targets . This compound, in particular, has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the benzimidazole core: This is usually achieved by condensing ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of benzimidazole N-oxides, while reduction can yield amines .
Scientific Research Applications
4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Research: Used as a tool compound to study the biological pathways involving benzimidazole derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity and thereby exerting their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(1-(1-(4-fluorobenzyl)-1H-benzimidazol-2-yl)ethyl)benzamide
- N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide
Uniqueness
4-fluoro-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide is unique due to its specific substitution pattern, which can influence its biological activity and selectivity.
Properties
Molecular Formula |
C17H16FN3O |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
4-fluoro-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H16FN3O/c1-21-15-5-3-2-4-14(15)20-16(21)10-11-19-17(22)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,22) |
InChI Key |
RCDWLGIDQGJJOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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